1,4-Dimethyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are characterized by their bicyclic structure, which consists of a pyrazole ring fused with a benzene ring. This specific compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 1,4-Dimethyl-1H-indazol-6-amine typically involves several key steps:
The molecular formula of 1,4-Dimethyl-1H-indazol-6-amine is with a molecular weight of 162.19 g/mol. The compound features a unique substitution pattern that influences its chemical properties:
This structure is critical for understanding the compound's reactivity and potential interactions with biological targets .
1,4-Dimethyl-1H-indazol-6-amine can participate in various chemical reactions:
These reactions enable the functionalization of the indazole framework, making it versatile for further chemical modifications.
The mechanism of action for 1,4-Dimethyl-1H-indazol-6-amine involves its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors that are crucial for cellular processes:
This mechanism underlies its potential therapeutic effects, particularly in cancer treatment.
The physical properties of 1,4-Dimethyl-1H-indazol-6-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include its stability under various conditions and reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms in its structure .
1,4-Dimethyl-1H-indazol-6-amine has several significant applications in scientific research:
Research continues to uncover new applications and enhance the understanding of this compound's efficacy in medicinal contexts .
Indazole derivatives represent a privileged scaffold in modern drug discovery due to their structural versatility and broad spectrum of biological activities. As bicyclic aromatic systems comprising a pyrazole ring fused to benzene, indazoles exhibit unique electronic properties that facilitate diverse molecular interactions with therapeutic targets. These heterocycles predominantly exist in the thermodynamically stable 1H-tautomeric form, with calculated energy differences of 3.6 kcal/mol favoring 1H-indazole over the 2H-tautomer, as established by MP2/6-31G* computational studies . This inherent stability, coupled with synthetic accessibility, has positioned indazoles as critical pharmacophores in oncology, inflammation, and infectious disease therapeutics. Notably, FDA-approved drugs like pazopanib (renal cell carcinoma), niraparib (ovarian cancer), and axitinib (advanced renal cell carcinoma) exemplify the clinical translation of indazole-based therapeutics [5]. The scaffold's capacity for strategic substitution at nitrogen atoms (N1) and carbon positions (C3, C5, C6) enables precise modulation of pharmacokinetic and pharmacodynamic profiles, facilitating targeted drug design against increasingly complex biological targets.
The indazole nucleus serves as a versatile molecular framework in kinase inhibitor development and epigenetic modulator design, owing to its capacity for mimicking purine interactions and engaging in hydrogen bonding networks within enzyme active sites. Structural analyses reveal that the 1H-indazole-3-amine moiety functions as an effective hinge-binding fragment in tyrosine kinase inhibitors, forming critical hydrogen bonds with kinase backbone residues [1]. For instance, linifanib's indazole core binds the hinge region of tyrosine kinases through a bidentate interaction, while entrectinib utilizes its 1H-indazole-3-amide structure to enhance antitumor potency [1]. Beyond oncology, indazole derivatives demonstrate significant potential as human neutrophil elastase (HNE) inhibitors, with nanomolar-range activity (Ki = 6–35 nM) observed in compounds featuring the 1,5,6,7-tetrahydro-4H-indazol-4-one core [2]. This scaffold's adaptability permits strategic functionalization: introduction of piperazine moieties enhances aqueous solubility and oral bioavailability (exemplified by imatinib), while mercaptoacetamide groups enable zinc chelation in histone deacetylase inhibitors [1]. Recent synthetic innovations, including transition metal-catalyzed C-H amination and tandem cyclization strategies, have expanded access to structurally diverse indazole libraries for biological evaluation [5].
Table 1: Therapeutic Indazole Derivatives and Their Targets
Compound | Biological Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Pazopanib | Multi-tyrosine kinases (VEGFR, PDGFR) | Renal cell carcinoma | 1H-Indazole-3-amine core |
Niraparib | PARP1/PARP2 enzymes | Ovarian cancer | 1H-Indazole with piperazine moiety |
HNE Inhibitors | Human neutrophil elastase | Inflammatory diseases | Tetrahydroindazol-4-one scaffold |
Compound 6o [1] | Bcl-2/p53 pathways | Chronic myeloid leukemia | 3,5-Disubstituted indazole derivative |
The 6-amino substitution pattern on the indazole scaffold confers distinct electronic and steric properties that profoundly influence ligand-receptor interactions. Positioned ortho to the pyrazole-benzene fusion, the amino group (-NH₂) exhibits strong electron-donating characteristics (+R effect), increasing electron density at adjacent positions (C5 and C7) and facilitating hydrogen bond donation/acceptance . This electronic perturbation enhances binding affinity for biomolecular targets where proton exchange is critical, as demonstrated in HNE inhibitors where 6-amino analogues form salt bridges with Glu163 and His57 residues in the catalytic triad [2]. Spectroscopic analyses (¹H/¹³C NMR) of 1-(but-2-en-1-yl)-1H-indazol-6-amine confirm substantial charge delocalization across the bicyclic system, with the amine proton signals appearing as broad singlets at δ 4.80–5.20 ppm in DMSO-d₆ [3]. The synthetic versatility of the 6-amino group enables diverse derivatization: acylation yields amide prodrugs with enhanced membrane permeability, while Schiff base formation facilitates metal chelation complexes. Crucially, molecular modeling of 1,4-dimethyl-1H-indazol-6-amine predicts preferential orientation where the 6-amino group engages in hydrogen bonding while the N1-methyl and C4-methyl groups provide hydrophobic stabilization in target binding pockets.
Regiochemical variations in methyl substitution on the indazole scaffold generate isomers with markedly distinct physicochemical and biological profiles. Computational and experimental evidence reveals that 1,4-dimethyl-1H-indazol-6-amine exhibits superior thermodynamic stability compared to its 1,3-dimethyl isomer, primarily due to reduced steric congestion between the C4-methyl and neighboring hydrogen atoms . Tautomeric equilibrium studies demonstrate that N1-substitution (as in 1,4-dimethyl isomer) preserves the dominant 1H-indazole form, whereas substitution at C3 position risks tautomer shifting toward less stable 2H-indazole configurations . Electronic distribution analyses indicate that the 1,4-dimethyl isomer displays enhanced electron density at C6-position (σm = -0.16 for methyl group) due to the combined +I effects of both methyl groups, potentially strengthening hydrogen bonding interactions involving the 6-amino function.
Table 2: Comparative Properties of 1,3-Dimethyl vs. 1,4-Dimethyl-1H-indazol-6-amine
Property | 1,3-Dimethyl Isomer | 1,4-Dimethyl Isomer |
---|---|---|
Tautomeric Stability | Risk of 2H-tautomer formation | Stable 1H-tautomer preservation |
Steric Environment | High congestion at C3 position | Minimal steric interactions |
Electron Density at C6 | Moderate (+I from N1-methyl only) | Enhanced (+I from N1/C4 methyls) |
Synthetic Accessibility | Challenging C3 functionalization | Straightforward N1/C4 alkylation |
The divergent biological activities of these isomers stem from their differential interactions with biological macromolecules. Molecular docking simulations suggest that 1,4-dimethyl substitution permits planar orientation of the indazole core within ATP-binding pockets, while the 1,3-isomer experiences steric hindrance from the C3-methyl group . Structure-activity relationship (SAR) studies of antitumor indazole derivatives reveal that C4-substituted analogues exhibit superior selectivity indices compared to C3-substituted counterparts, as evidenced by compound 6k (3,4-disubstituted indazole) showing potent Hep-G2 inhibition (IC₅₀ = 3.32 µM) but high normal cell toxicity, whereas optimized C4 analogues maintain efficacy with reduced cytotoxicity [1]. Synthetic routes to the 1,4-dimethyl isomer typically involve sequential N1-alkylation followed by directed ortho-metalation at C4, whereas 1,3-dimethyl isomers require specialized approaches like palladium-catalyzed C-H functionalization [5]. These fundamental differences underscore the critical importance of regiochemistry in indazole-based drug design.
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6